molecular formula C21H30O4 B11966365 Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate CAS No. 10537-84-5

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate

Cat. No.: B11966365
CAS No.: 10537-84-5
M. Wt: 346.5 g/mol
InChI Key: OJZBBHWBJOSQFI-XNTDXEJSSA-N
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Description

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenolic group substituted with tert-butyl groups, which imparts significant steric hindrance and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate typically involves the condensation of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with ethyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Studied for its antioxidant properties and potential use in protecting biological systems from oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Employed as an additive in materials science to enhance the stability and performance of polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Cell Signaling Modulation: It can modulate cell signaling pathways, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate can be compared with other similar compounds, such as:

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenolic structure but lacks the ester and ketone functionalities.

    Ethyl 3-oxobutanoate: Contains the ester and ketone groups but lacks the substituted phenolic ring.

    2,6-Di-tert-butylphenol: Similar steric hindrance due to tert-butyl groups but lacks the extended conjugation and ester functionality.

The uniqueness of this compound lies in its combination of steric hindrance, phenolic stability, and versatile reactivity, making it a valuable compound for various applications.

Properties

CAS No.

10537-84-5

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

ethyl (2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C21H30O4/c1-9-25-19(24)15(13(2)22)10-14-11-16(20(3,4)5)18(23)17(12-14)21(6,7)8/h10-12,23H,9H2,1-8H3/b15-10+

InChI Key

OJZBBHWBJOSQFI-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C

Origin of Product

United States

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